(2E)-oct-2-enoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13O2- |
|---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
(E)-oct-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/p-1/b7-6+ |
InChI Key |
CWMPPVPFLSZGCY-VOTSOKGWSA-M |
SMILES |
CCCCCC=CC(=O)[O-] |
Isomeric SMILES |
CCCCC/C=C/C(=O)[O-] |
Canonical SMILES |
CCCCCC=CC(=O)[O-] |
Origin of Product |
United States |
Occurrence and Isolation from Natural Sources
Identification in Biological Systems (Non-Human)
(2E)-oct-2-enoic acid, the conjugate acid of (2E)-oct-2-enoate, has been identified as an animal metabolite. nih.govchemicalbook.comchemfont.caebi.ac.uk It is classified as a medium-chain fatty acid, specifically a monounsaturated olefinic fatty acid. nih.govchemicalbook.com This compound is involved in lipid metabolism within animals. foodb.ca
Esters of (2E)-oct-2-enoic acid are significant components of insect volatile secretions and pheromones. For instance, ethyl this compound has been identified in the volatile emissions of male Mediterranean fruit flies (Ceratitis capitata). iaea.org Research on the African fruit fly species complex also indicates the presence of related compounds. While not always a primary component, these esters are part of the complex chemical blends that insects use for communication. pensoft.net In the cockroach Leucophaea maderae, (E)-2-octenoic acid has been identified as a component of the male's sex pheromone, which is released from abdominal glands to attract females. hmdb.caebi.ac.uk
Table 1: this compound and its derivatives in insect secretions
| Insect Species | Compound | Secretion Type | Reference |
| Ceratitis capitata (Mediterranean fruit fly) | Ethyl this compound | Male-produced volatiles | iaea.org |
| Leucophaea maderae (Madeira cockroach) | (E)-2-octenoic acid | Male sex pheromone | hmdb.caebi.ac.uk |
Presence in Plant-Derived Extracts and Secondary Metabolite Profiles
A notable source of this compound derivatives is the fruit of Morinda citrifolia L., commonly known as noni. acgpubs.orgacgpubs.org A specific saccharide fatty acid ester, this compound-2-O-β-D-glucopyranosyl-β-D-glucopyranoside, was isolated from the fruit. acgpubs.orgacgpubs.orgresearchgate.net The isolation process involved extraction with solvents and purification using various chromatographic techniques, including silica (B1680970) gel column chromatography, ODS column chromatography, and preparative HPLC. acgpubs.org
Esters of (2E)-oct-2-enoic acid are part of the volatile profiles of various plants. Methyl (E)-oct-2-enoate is a volatile substance found in melons and other fruits. biorbyt.com Ethyl this compound has been reported in Carica papaya (papaya). nih.gov These compounds contribute to the chemical ecology of plants by being part of their scent and flavor profiles, which can influence interactions with other organisms. biorbyt.com The presence of such compounds in plant metabolomes is significant for understanding plant-insect and plant-environment interactions. frontiersin.org
Table 2: Plant sources of this compound derivatives
| Plant Species | Compound | Plant Part | Reference |
| Morinda citrifolia L. (Noni) | This compound-2-O-β-D-glucopyranosyl-β-D-glucopyranoside | Fruit | acgpubs.orgacgpubs.orgresearchgate.net |
| Carica papaya (Papaya) | Ethyl this compound | Not specified | nih.gov |
| Melons | Methyl (E)-oct-2-enoate | Fruit | biorbyt.com |
Biosynthetic Pathways and Metabolic Transformations
Enzymatic Pathways Leading to (2E)-oct-2-enoic Acid and its Derivatives
The formation and conversion of (2E)-oct-2-enoic acid are intrinsically linked to the central metabolic pathways of fatty acids, which are fundamental for energy storage and cellular processes. oup.com
(2E)-oct-2-enoic acid is classified as a medium-chain fatty acid, a group of fatty acids containing between four and twelve carbon atoms. ontosight.ai Its metabolic pathway is connected to the broader network of fatty acid synthesis and degradation. In humans and other eukaryotes, fatty acid biosynthesis is a crucial process for creating fatty acids from smaller precursor molecules like acetyl-CoA and NADPH. ontosight.ainih.gov
A key derivative, (2E)-Octenoyl-CoA, is a central intermediate in the catabolic pathway of fatty acid oxidation, specifically in the breakdown of medium-chain fatty acids. frontiersin.org The enzyme medium-chain acyl-CoA dehydrogenase (MCAD) catalyzes the initial dehydrogenation step of fatty acyl-CoAs, converting them into their corresponding trans-2-enoyl-CoA forms. frontiersin.org (2E)-Octenoyl-CoA is the primary metabolite generated during this process for an 8-carbon fatty acid chain. frontiersin.org
While fatty acid oxidation is the reverse of synthesis, the pathways are interconnected, utilizing similar intermediates. Mitochondrial fatty acid synthesis (mtFAS) is specifically responsible for generating octanoyl-ACP (C8), which serves as a vital precursor for the biosynthesis of lipoic acid, an essential cofactor in cellular energy metabolism. nih.gov
| Enzyme/Pathway | Role in Relation to (2E)-oct-2-enoate | Organism/System |
| Medium-chain acyl-CoA dehydrogenase (MCAD) | Catalyzes the formation of (2E)-Octenoyl-CoA from octanoyl-CoA during fatty acid β-oxidation. frontiersin.org | Eukaryotes |
| Mitochondrial Fatty Acid Synthesis (mtFAS) | Produces octanoyl-ACP, an 8-carbon precursor related to the synthesis pathway of C8 fatty acids. nih.gov | Eukaryotes |
| Fatty Acid Biosynthesis (FAS) | General pathway involved in the creation of fatty acids; (2E)-oct-2-enoic acid is involved in this metabolic network. ontosight.ai | Eukaryotes |
The gut microbiota plays a significant role in the metabolism of dietary compounds, including fatty acids. The genus Bacteroides, a dominant member of the intestinal flora, is particularly active in fatty acid metabolism and biosynthesis. oup.com Functional predictions of gut microbiota have revealed a strong positive correlation between the abundance of Bacteroides and pathways for the biosynthesis of unsaturated fatty acids. oup.com
Bacteroides ovatus, a prominent commensal bacterium, possesses versatile metabolic capabilities. ontosight.ai Studies have shown that B. ovatus can utilize a wide array of carbon sources for growth, including 15 different organic acids. nih.govfrontiersin.org This includes the ability to grow on capric acid, a medium-chain (C10) fatty acid, indicating the presence of enzymatic machinery to process fatty acid chains. nih.gov Furthermore, B. ovatus is known to produce several short-chain fatty acids (SCFAs), such as acetic acid and propionic acid, through the fermentation of carbohydrates. researchgate.nettmc.edu
| Organism | Metabolic Capability | Relevant Findings |
| Bacteroides ovatus | Utilization of organic acids | Can use various organic acids, including the medium-chain fatty acid capric acid, for growth. nih.gov |
| Bacteroides ovatus | Production of short-chain fatty acids | Generates acetic acid, propionic acid, isobutyric acid, and isovaleric acid. researchgate.net |
| Bacteroides genus | Biosynthesis of unsaturated fatty acids | Abundance is positively correlated with pathways for unsaturated fatty acid biosynthesis in the gut microbiota. oup.com |
Microbial and Fungal Biotransformation Studies
The biotransformation of α,β-unsaturated carbonyl compounds, a class that includes this compound, is an area of significant research, particularly using whole-cell biocatalysts like fungi and bacteria. dsmz.de These microorganisms possess enzymes, such as ene-reductases, that can selectively reduce the carbon-carbon double bond.
Fungal ene-reductases have demonstrated high potential for these transformations. Studies have screened various filamentous fungi for their ability to reduce unsaturated compounds. For example, strains of Mucor circinelloides and Mucor plumbeus have been identified as versatile whole-cell systems capable of the fast and efficient reduction of C=C double bonds in several model compounds. researchgate.net In one study, Mucor circinelloides MUT 44 was able to reduce seven different model compounds, achieving over 60% conversion for five of them. researchgate.net Another fungus, Penicillium citrinum, achieved a 99% yield in the reduction of (E)-α-methylnitrostyrene. researchgate.netresearchgate.net These ene-reductases, belonging to the Old Yellow Enzyme (OYE) family, are promising tools for the bioconversion of various substrates. nih.gov
The biotransformation process can sometimes involve multiple enzymatic activities. Fungal conversion of α-methylcinnamaldehyde, for instance, resulted in a mixture of unsaturated and saturated alcohols, indicating the concurrent reduction of both the carbonyl group and the C=C double bond. researchgate.netresearchgate.net
Conversely, not all microbial enzymes are active on this class of substrates. The 2-enoate reductase from the bacterium Clostridium sporogenes was found to reduce aromatic enoates like cinnamic acid but was not effective against short-chain unsaturated aliphatic acids. researchgate.net This highlights the substrate specificity among different microbial enzymes. Additionally, certain microbial fermentation processes can be harnessed for the production of trans-2-octenoic acid.
| Microorganism | Substrate(s) Studied | Key Finding |
| Mucor circinelloides | Various α,β-unsaturated compounds | Showed fast and efficient reduction of C=C double bonds in multiple model compounds. researchgate.net |
| Mucor plumbeus | Various α,β-unsaturated compounds | Achieved complete reduction of α-methylcinnamaldehyde to its saturated alcohol form. researchgate.netresearchgate.net |
| Penicillium citrinum | (E)-α-methylnitrostyrene | Obtained the highest yield (99%) for the reduction of the C=C double bond. researchgate.netresearchgate.net |
| Clostridium sporogenes | Aromatic enoates (e.g., cinnamic acid) | The 2-enoate reductase did not reduce short-chain unsaturated aliphatic acids. researchgate.net |
Chemical Synthesis and Derivatization Methodologies
Established Synthetic Routes to (2E)-oct-2-enoate and Analogues
Olefination Reactions
Olefination reactions are a cornerstone for the formation of carbon-carbon double bonds and are widely employed in the synthesis of this compound. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are prominent examples.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene. lscollege.ac.inmnstate.edu For the synthesis of this compound, this would typically involve the reaction of hexanal (B45976) with an appropriate phosphorus ylide, such as (ethoxycarbonylmethylene)triphenylphosphorane. A key advantage of the Wittig reaction is the unambiguous placement of the double bond. mnstate.edu The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides, like the one required for this compound synthesis, generally favor the formation of the (E)-isomer. lscollege.ac.in Recent developments have explored the use of magnesium oxide nanoparticles as a catalyst, which can facilitate the reaction with high yields and E-stereoselectivity. cbijournal.com
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. rsc.org This method is frequently used for the synthesis of (E)-α,β-unsaturated esters due to its high yield and selectivity. rsc.orgrsc.org The reaction of triethyl phosphonoacetate with hexanal in the presence of a base like lithium hydroxide (B78521) (LiOH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) typically yields the (E)-isomer with high selectivity. rsc.orgoup.com The HWE reaction often provides better yields and easier removal of byproducts compared to the traditional Wittig reaction. tcichemicals.com Studies have shown that solvent-free conditions using bases like LiOH·H₂O can lead to excellent E-selectivity (95–99%) and high yields (83–97%) for the synthesis of α-methyl-α,β-unsaturated esters. oup.com Furthermore, the use of deep eutectic solvents has been shown to be an environmentally friendly and scalable approach for this transformation. rsc.orgrsc.org
Table 1: Comparison of Olefination Reactions for this compound Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphorus ylide (from phosphonium (B103445) salt) | Phosphonate (B1237965) ester |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate (B84403) ester |
| Byproduct Removal | Often requires chromatography | Typically easier (water wash) |
| Stereoselectivity | (E)-selective with stabilized ylides | Generally high (E)-selectivity. tcichemicals.com |
| Reaction Conditions | Can require strong bases and anhydrous conditions | Often milder bases can be used. rsc.org |
Esterification Techniques for Alkyl (2E)-oct-2-enoates
Esterification is a fundamental reaction in organic synthesis, and several methods are applicable for the preparation of alkyl (2E)-oct-2-enoates from (2E)-oct-2-enoic acid.
The Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). pearson.comlibretexts.org To drive the reversible reaction towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.org For the synthesis of ethyl this compound, (2E)-oct-2-enoic acid would be heated with ethanol (B145695) and a catalytic amount of strong acid. Aromatic sulfonic acids like p-toluenesulfonic acid (PTSA) are also effective catalysts and can be preferable to avoid the harsh conditions associated with thionyl chloride. google.com
Recent studies have explored novel approaches to esterification. One such method involves a nanodroplet-based esterification that shows selectivity for saturated fatty acids over unsaturated ones under certain plasma-nanodroplet reaction conditions. rsc.org This particular finding suggests that traditional Fischer esterification remains a more suitable method for unsaturated acids like (2E)-oct-2-enoic acid. rsc.org
Advanced Catalytic Approaches
Transition Metal-Catalyzed Syntheses (e.g., Iridium-Catalyzed Reactions)
Transition metal catalysis offers highly efficient and selective routes to α,β-unsaturated esters. While a broad range of transition metals are used, iridium-catalyzed reactions have shown particular promise.
Iridium catalysts have been effectively used in the hydroalkenylative cross-coupling of β-(arylamino)acrylates with alkenes, demonstrating high branched selectivity and enantioselectivity. nih.gov Although this specific example produces β²-amino acids, the underlying principle of iridium-catalyzed C-C bond formation is relevant. Iridium complexes can also catalyze the synthesis of ω-hydroxy homoallylic alcohols from α,ω-diols and alkynes. researchgate.net
More directly applicable is the development of catalytic syntheses of (E)-α,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene, which can be catalyzed by various transition metals. researchgate.net Furthermore, iridium-catalyzed reductive dienamine synthesis has been shown to be a versatile method for creating complex cyclic amines. acs.org These examples underscore the potential of iridium catalysis in the synthesis of complex molecules, including derivatives of this compound.
Other transition metals like palladium, ruthenium, and nickel are also widely used. For instance, palladium-catalyzed α,β-dehydrogenation of esters provides a direct route to α,β-unsaturated esters. organic-chemistry.org Iron-catalyzed cross-coupling of Grignard reagents with enol tosylates is another effective method. organic-chemistry.org Nickel-catalyzed β-boration of α,β-unsaturated esters offers a pathway to functionalized products. organic-chemistry.org
Stereoselective and Regioselective Synthetic Strategies
Achieving high stereoselectivity (preference for the E or Z isomer) and regioselectivity (control over which constitutional isomer is formed) is a critical aspect of modern organic synthesis.
For the synthesis of this compound, achieving the (E)-stereoisomer is paramount. As previously mentioned, the Horner-Wadsworth-Emmons reaction is renowned for its high (E)-selectivity. rsc.orgtcichemicals.com The choice of base and reaction conditions can be fine-tuned to maximize the formation of the desired (E)-isomer. oup.com For instance, using lithium tert-butoxide as the base with triethyl-2-phosphonopropionate has been shown to improve E-isomer selectivity. researchgate.net
Catalytic cross-metathesis reactions have also been developed for the stereoselective synthesis of α,β-unsaturated esters. While some methods can selectively produce (Z)-isomers, others can be tailored for (E)-isomer synthesis. nih.gov
Regioselectivity is crucial when the starting materials have multiple reactive sites. For example, in the hydroformylation of terminal alkenes followed by a Knoevenagel condensation, excellent regio- and stereocontrol can be achieved to furnish (E)-α,β-unsaturated esters. researchgate.net The reaction of alkenyldichloroboranes with ethyl diazoacetate also proceeds with high isomeric purity to yield β,γ-unsaturated esters, which could potentially be isomerized to the α,β-unsaturated product. dtic.mil
Preparation of Functionalized Derivatives for Academic Research
The this compound framework serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules. Methodologies for its derivatization are centered on creating related esters for specific applications and incorporating the octenoate backbone into larger molecular architectures, including natural products and their analogs.
The preparation of simple alkyl esters of (2E)-oct-2-enoic acid, such as the methyl and ethyl esters, is fundamental for their use as reagents and intermediates in academic research. These compounds are typically synthesized via olefination reactions, with the Horner-Wadsworth-Emmons (HWE) reaction being a preferred method due to its high stereoselectivity for the (E)-alkene isomer. wikipedia.org
The HWE reaction involves the condensation of an aldehyde with a stabilized phosphonate ylide. For the synthesis of methyl (E)-oct-2-enoate and ethyl (E)-oct-2-enoate, hexanal is used as the aldehyde component. The stabilized ylide is generated from a phosphonate reagent like triethyl phosphonoacetate or methyl 2-(dimethoxyphosphoryl)acetate. The electron-withdrawing ester group on the phosphonate reagent stabilizes the intermediate carbanion, leading to a thermodynamically controlled reaction that predominantly yields the more stable (E)-alkene. wikipedia.org
A general procedure involves the deprotonation of the phosphonate reagent with a suitable base, such as sodium hydride (NaH) or lithium chloride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form the nucleophilic phosphonate carbanion. thieme-connect.comacs.org This carbanion then attacks the carbonyl carbon of hexanal. The subsequent elimination of a dialkylphosphate salt results in the formation of the carbon-carbon double bond, creating the α,β-unsaturated ester. wikipedia.org Research has shown that using reagents like triethyl phosphonoacetate under Masamune-Roush conditions (LiCl/DBU) can lead to exclusive (E)-alkene formation in essentially quantitative yields. acs.org
| Entry | Aldehyde | Phosphonate Reagent | Base/Conditions | Product | Stereoselectivity | Reference |
| 1 | Hexanal | Triethyl phosphonoacetate | NaH, THF | Ethyl (E)-oct-2-enoate | Predominantly (E) | wikipedia.orgthieme-connect.com |
| 2 | Hexanal | Methyl (dimethoxyphosphoryl)acetate | Li/Na/K salts, THF | Methyl (E)-oct-2-enoate | (E) favored | wikipedia.org |
| 3 | 2-Propargyloxybenzaldehyde | Triethyl phosphonoacetate | LiCl, DBU, Acetonitrile | Ethyl (2E)-3-(2′-Propargyloxyphenyl)prop-2-enoate | Exclusive (E) | acs.org |
This table presents representative Horner-Wadsworth-Emmons reaction conditions for synthesizing (E)-α,β-unsaturated esters, applicable to the preparation of methyl and ethyl (E)-oct-2-enoate.
The this compound unit is a versatile synthon utilized in the assembly of complex molecules, particularly in the synthesis of bioactive natural products like alkaloids and functionalized fatty acids. Its value lies in the reactive α,β-unsaturated system, which is amenable to a variety of chemical transformations. medchemexpress.comresearchgate.net
One notable application is in the synthesis of indolizidine alkaloids. A synthetic route toward indolizidine 209B and its diastereomers employs an ester of (2E)-oct-2-enoic acid as a key starting material. The synthesis strategy involves the conjugate addition of a chiral amine to tert-butyl this compound. This Michael addition establishes a key carbon-nitrogen bond and sets a stereocenter. The resulting intermediate, a vinylogous urethane, undergoes further cyclization steps to construct the bicyclic indolizidine core, a common motif in many alkaloids. researchgate.net
Analytical Characterization and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and spatial arrangement of atoms within a molecule. For (2E)-oct-2-enoate, a combination of one-dimensional and advanced two-dimensional NMR techniques offers a comprehensive picture of its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. The ¹H NMR spectrum of ethyl this compound, a common form of the titular compound, exhibits characteristic signals that can be assigned to the protons of the ethyl group and the octenoate chain.
The olefinic protons at the C2 and C3 positions of the carbon chain are particularly diagnostic. The proton at C3 (H3) typically appears as a doublet of triplets, shifted further downfield due to its proximity to the electron-withdrawing ester group and its position on the double bond. The proton at C2 (H2) resonates as a doublet. The large coupling constant (typically around 15 Hz) between these two protons is a definitive indicator of the trans or (E)-configuration of the double bond.
The protons of the ethyl ester group give rise to a characteristic quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons. The remaining protons of the octenoate alkyl chain appear as a series of multiplets in the upfield region of the spectrum.
Table 1: ¹H NMR Spectroscopic Data for Ethyl this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~5.8 | dt | ~15.6, 1.5 |
| H3 | ~6.9 | dt | ~15.6, 7.0 |
| H4 | ~2.2 | q | ~7.0 |
| H5-H7 | ~1.3-1.5 | m | - |
| H8 | ~0.9 | t | ~7.0 |
| O-CH₂ | ~4.2 | q | ~7.1 |
| O-CH₂-CH₃ | ~1.3 | t | ~7.1 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of ethyl this compound, the carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically in the range of 166-175 ppm. The olefinic carbons (C2 and C3) also exhibit distinct signals in the downfield region, confirming the presence of the double bond. The carbons of the ethyl group and the aliphatic chain of the octenoate moiety resonate at higher field strengths.
Table 2: ¹³C NMR Spectroscopic Data for Ethyl this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (C=O) | ~166 |
| C2 | ~121 |
| C3 | ~149 |
| C4 | ~32 |
| C5 | ~28 |
| C6 | ~31 |
| C7 | ~22 |
| C8 | ~14 |
| O-CH₂ | ~60 |
| O-CH₂-CH₃ | ~14 |
Note: Chemical shifts are referenced to a standard and can vary with experimental conditions.
Advanced Two-Dimensional NMR Techniques (e.g., HSQC-TOCSY, ROESY)
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning complex spectra and elucidating through-bond and through-space correlations.
Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy (HSQC-TOCSY) is a powerful experiment that correlates proton signals with their directly attached carbons (HSQC) and further extends these correlations to other protons within the same spin system (TOCSY). For this compound, an HSQC-TOCSY experiment would definitively link the olefinic proton signals to their corresponding carbon signals and trace the connectivity along the entire octenoate alkyl chain, resolving any ambiguities from overlapping multiplets in the ¹H NMR spectrum.
Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides information about the spatial proximity of protons, which is crucial for determining stereochemistry. In the case of this compound, a ROESY experiment would show a cross-peak between the olefinic proton at C2 and the allylic protons at C4, confirming their close spatial relationship in the extended (E)-conformation. This through-space correlation provides definitive evidence for the trans geometry of the double bond.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The IR spectrum of this compound displays several characteristic absorption bands that confirm its functional groups.
A strong, sharp absorption band is observed in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of an α,β-unsaturated ester. The C=C stretching vibration of the conjugated double bond typically appears as a medium to weak band around 1650 cm⁻¹. The C-O stretching vibrations of the ester group are visible in the fingerprint region, usually between 1100 and 1300 cm⁻¹. Furthermore, the C-H stretching vibrations of the sp²-hybridized olefinic protons are observed just above 3000 cm⁻¹, while the C-H stretching vibrations of the sp³-hybridized alkyl chain carbons appear just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for Ethyl this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (unsaturated ester) | ~1725 | Strong |
| C=C Stretch (conjugated) | ~1655 | Medium |
| C-O Stretch | ~1170, ~1260 | Strong |
| =C-H Stretch | ~3030 | Medium |
| C-H Stretch (alkyl) | ~2850-2960 | Strong |
| C-H Bend (trans-alkene) | ~980 | Medium |
Mass Spectrometry in Molecular Mass and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for the structural elucidation of chemical compounds, providing critical information on molecular weight and fragmentation patterns. For this compound, various mass spectrometric methods are employed to confirm its identity and structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular mass of a compound, which in turn allows for the confident assignment of its elemental formula. This technique distinguishes between compounds that may have the same nominal mass but differ in their exact mass due to the mass defects of their constituent atoms.
For ethyl this compound, HRMS provides an exact mass measurement that is crucial for its unambiguous identification. The high accuracy of the measurement, typically within a few parts per million (ppm), allows for the differentiation from other potential isomers or compounds with the same nominal mass. The elemental composition of ions can be confirmed using techniques like high-resolution Fourier transform ion cyclotron resonance tandem mass spectrometry (FTICR-MS/MS). nih.gov
Table 1: HRMS Data for Ethyl this compound Molecular Ion
| Parameter | Value |
| Molecular Formula | C₁₀H₁₈O₂ |
| Theoretical Exact Mass | 170.1307 Da |
| Observed Mass (Typical) | 170.1305 Da |
| Mass Accuracy (Typical) | < 2 ppm |
This table presents typical data for the protonated molecule [M+H]⁺ or the molecular ion M⁺•.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical specificity of mass spectrometry. nih.govnih.gov This hybrid technique is highly effective for analyzing compounds in complex mixtures, offering enhanced selectivity and sensitivity. nih.gov
In the analysis of this compound and related esters, LC-MS/MS is used to separate the analyte from a sample matrix before it enters the mass spectrometer. uno.edunih.govnih.gov In the tandem mass spectrometer, the precursor ion corresponding to the molecular weight of the compound is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions create a characteristic fragmentation pattern, or "fingerprint," that is unique to the molecule's structure, allowing for highly confident identification and quantification.
Predicted fragmentation data for ethyl this compound shows characteristic product ions that can be monitored in an LC-MS/MS experiment. foodb.ca
Table 2: Predicted LC-MS/MS Fragmentation Data for Ethyl this compound
| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) |
| 171.13 [M+H]⁺ | 10V | 99.08, 125.10 |
| 171.13 [M+H]⁺ | 20V | 81.07, 99.08, 125.10 |
| 171.13 [M+H]⁺ | 40V | 81.07, 99.08 |
Data based on predicted spectra for positive ion mode. foodb.ca
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile or non-volatile molecules like esters. wikipedia.orgnih.gov It generates ions directly from a liquid solution, typically producing minimal fragmentation of the parent molecule. wikipedia.orgnih.gov This is advantageous as the molecular ion (or a pseudo-molecular ion) is almost always observed, providing clear molecular weight information. wikipedia.org
In the ESI-MS analysis of this compound, the compound is typically detected as a protonated molecule [M+H]⁺ or as an adduct with cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The carbonyl oxygen of the ester group is a favorable site for protonation. acs.org
While ESI is a soft technique, fragmentation can be induced in the mass spectrometer (as seen in LC-MS/MS) to gain structural information. For α,β-unsaturated esters, fragmentation pathways often involve rearrangements and cleavages related to the ester group and the carbon-carbon double bond. Studies on analogous α,β-unsaturated compounds show that fragmentation can be initiated by proton transfer from the initial protonation site (the carbonyl oxygen) to other, more reactive sites within the molecule. acs.orgresearchgate.net
Table 3: Common Adduct Ions of Ethyl this compound in ESI-MS
| Ion Species | Molecular Formula | Calculated m/z |
| [M+H]⁺ | [C₁₀H₁₉O₂]⁺ | 171.1380 |
| [M+Na]⁺ | [C₁₀H₁₈NaO₂]⁺ | 193.1199 |
| [M+K]⁺ | [C₁₀H₁₈KO₂]⁺ | 209.0939 |
Chromatographic Separation Techniques for Purification and Analysis
Chromatographic methods are essential for the purification of this compound from reaction mixtures and for its analytical quantification. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. operachem.com
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. sigmaaldrich.com For a moderately polar compound like ethyl this compound, reversed-phase HPLC is the most common methodology. nih.gov In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol.
The separation is based on the principle that less polar compounds (like the ester) will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer on the column, eluting later than more polar impurities. The retention time under specific conditions is a characteristic property that aids in the identification of the compound.
Table 4: Typical HPLC Parameters for the Analysis of Ethyl this compound
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm (due to the α,β-unsaturated carbonyl chromophore) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic chemistry to monitor the progress of a reaction. libretexts.orglibretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products. libretexts.orgchemistryhall.comyoutube.com
To monitor a reaction that produces this compound (e.g., the esterification of (2E)-oct-2-enoic acid), small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting material. libretexts.org The plate is then developed in an appropriate solvent system (eluent), typically a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate).
Because the product, ethyl this compound, is less polar than the starting carboxylic acid, it will travel further up the TLC plate, resulting in a higher Retention Factor (Rƒ) value. libretexts.org The reaction is considered complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane. libretexts.org
Table 5: Illustrative TLC Data for an Esterification Reaction
| Compound | Polarity | Typical Rƒ Value (20% Ethyl Acetate (B1210297) in Hexanes) |
| (2E)-oct-2-enoic acid (Starting Material) | More Polar | 0.25 |
| Ethyl this compound (Product) | Less Polar | 0.60 |
Computational Chemistry and Theoretical Modeling Studies
Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling
Quantum mechanical calculations are fundamental to modern chemistry, offering a detailed view of the electronic structure and inherent reactivity of molecules. For (2E)-oct-2-enoate, these calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) Applications (e.g., B3LYP, PBE0-D3)
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govscience.gov Functionals like B3LYP and PBE0, often paired with dispersion corrections such as D3, provide a balance of accuracy and computational efficiency for studying organic molecules. nih.govpreprints.org
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This hybrid functional is known for its reliability in predicting the geometries and energies of a wide range of molecules. nih.govmdpi.com For compounds similar to this compound, B3LYP has been successfully used to optimize molecular structures and calculate vibrational frequencies. science.govnih.gov
PBE0-D3 : This functional combines the PBE0 hybrid functional with Grimme's D3 dispersion correction, which is crucial for accurately modeling non-covalent interactions. nih.govpreprints.org The PBE0-D3 method has shown excellent performance in predicting the geometries and relative energies of conformers, making it suitable for analyzing the different spatial arrangements of this compound. nih.govresearchgate.net
These DFT methods are instrumental in creating a detailed profile of the molecule's electronic landscape, which is essential for understanding its reactivity.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.comresearchgate.net
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. mdpi.comnih.gov A smaller energy gap generally indicates higher reactivity. mdpi.com For α,β-unsaturated esters like this compound, the HOMO is typically localized on the C=C double bond, making it susceptible to electrophilic attack, while the LUMO is often distributed over the carbonyl group and the double bond, indicating its potential as a Michael acceptor. researchgate.netresearchgate.net
| Parameter | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating ability |
| LUMO Energy | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Wavelengths)
Computational methods can accurately predict spectroscopic parameters, which can then be compared with experimental data for validation. nih.govacs.org
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, is a reliable method for calculating NMR chemical shifts (¹H and ¹³C). nih.govsajs.co.za These theoretical predictions can aid in the assignment of experimental NMR spectra. researchgate.netresearchgate.net
UV-Vis Wavelengths : Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.net By calculating the energies of electronic transitions, TD-DFT can predict the λmax values, which correspond to the wavelengths of maximum absorption. acs.orgnih.gov For this compound, the π → π* transition of the conjugated system is expected to be the most significant absorption in the UV region. nih.gov
| Spectroscopic Parameter | Computational Method | Predicted Information |
|---|---|---|
| NMR Chemical Shifts | DFT/GIAO | ¹H and ¹³C chemical shifts |
| UV-Vis Wavelengths | TD-DFT | Electronic transition energies (λmax) |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. nih.govresearchgate.net By simulating the atomic motions over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. sajs.co.zaacs.org
These simulations provide insights into the molecule's flexibility and how it might adapt its shape to interact with other molecules, such as biological receptors. researchgate.netsajs.co.za The results of MD simulations can be used to understand the dynamic behavior of this compound in different environments. nih.govsajs.co.za
Structure-Activity Relationship (SAR) Studies via In Silico Approaches
In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity or reactivity. nih.govresearchgate.net For this compound, these studies can help predict its potential toxicity or other biological effects based on its structural features. sci-hub.se
Fragment-Based Reactivity Profiling
By calculating the reactivity of this key fragment, it is possible to predict the molecule's potential to react with biological nucleophiles, such as the thiol groups in proteins. ljmu.ac.ukljmu.ac.uk This information is valuable for assessing the potential for skin sensitization and other toxicological endpoints. ljmu.ac.uk A fragment-based profiler for thiol reactivity has been shown to be effective in predicting the toxicity of Michael acceptors. ljmu.ac.uk
Chemometric Modeling for Biological Endpoints
Chemometric modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, serves as a pivotal computational tool for predicting the biological and toxicological endpoints of chemical compounds based on their structural features. For α,β-unsaturated carbonyl compounds like this compound and its esters, which are classified as Michael acceptors, reactivity is a key determinant of their biological activity.
Research has focused on validating computational methods for predicting toxicity, thereby reducing the reliance on experimental testing. One such study developed QSAR models to predict the toxicity of Michael acceptors towards the protozoan Tetrahymena pyriformis and their potential to cause skin sensitization. ljmu.ac.uk These models are built upon computationally predicted chemical reactivity, specifically thiol reactivity, which mechanistically drives these toxicological outcomes. ljmu.ac.uk
A fragment-based profiler for thiol reactivity was utilized to generate calculated reactivity values, expressed as –Log RC50(calc). ljmu.ac.uk These calculated values were then used to successfully model both aquatic toxicity and skin sensitization, with the resulting QSAR models demonstrating statistical quality comparable to those based on experimentally determined reactivity data. ljmu.ac.uk
Methyl this compound was included as one of the compounds in this modeling study. ljmu.ac.uk The research highlighted the importance of defining specific applicability domains for the models, noting that factors like whether a compound is a "slow" or "fast" reacting Michael acceptor are significant for predicting toxicity to Tetrahymena pyriformis. ljmu.ac.uk Similarly, for skin sensitization, properties such as volatility and the potential for polymerization were identified as important considerations for the model's predictive accuracy. ljmu.ac.uk The study demonstrated that the toxicity of a wide array of similar chemicals towards Tetrahymena pyriformis was effectively predicted by these reactivity-based QSAR models. ljmu.ac.uk
The following table presents the computational and modeling data for methyl this compound from the aforementioned study. ljmu.ac.uk
Table 1: Chemometric and Reactivity Data for Methyl this compound
| Compound Name | SMILES | Log P | LUMO (eV) | –Log RC50(calc) | –Log IGC50(exp) | –Log IGC50(pred) | LLNA EC3 (%) |
|---|
Data sourced from a study on validating a fragment-based reactivity profiler for predicting toxicity. ljmu.ac.uk
Log P: Logarithm of the octanol-water partition coefficient.
LUMO (eV): Energy of the Lowest Unoccupied Molecular Orbital in electron volts.
–Log RC50(calc): Calculated negative logarithm of the concentration causing 50% reduction in reactivity.
–Log IGC50(exp): Experimental negative logarithm of the 50% growth inhibitory concentration for Tetrahymena pyriformis.
–Log IGC50(pred): Predicted negative logarithm of the 50% growth inhibitory concentration for Tetrahymena pyriformis.
LLNA EC3 (%): Experimental effective concentration from the Local Lymph Node Assay causing a threefold stimulation of lymphocyte proliferation.
This research demonstrates the capability of fragment-based thiol reactivity profilers to generate data for QSAR models, effectively predicting toxicity where reactivity towards thiols is a primary driver. ljmu.ac.uk
Biological Functions and Ecological Roles Non Human Organisms
Involvement in Interspecies Communication and Chemical Ecology
The chemical world of insects and other organisms is rich with signals, and (2E)-oct-2-enoate and its derivatives play a significant role in this communication. These compounds, known as semiochemicals, mediate interactions both within and between species, influencing behaviors critical for survival and reproduction.
Insect Pheromones and Chemoreception
While research into the specific role of this compound in the chemical communication of Bagrada hilaris, Leucophaea maderae, and Ceratitis fruit flies is ongoing, related compounds have been identified as key players in their pheromone blends.
In the case of the painted bug, Bagrada hilaris, a significant pest of brassicaceous crops, studies have pointed to (E)-2-octenyl acetate (B1210297) as a major component of the male-produced pheromone. nih.govmdpi.comresearchgate.net This compound has been shown to elicit antennal responses in females and attract both females and nymphs in laboratory and field settings, suggesting its role as a sex and aggregation pheromone. nih.govmdpi.comresearchgate.net While not this compound itself, the structural similarity highlights the importance of C8 unsaturated compounds in the chemical ecology of this species.
For the cockroach Leucophaea maderae, 2-octenoic acid has been identified as a potential pheromone excreted from the abdominal glands of males. hmdb.ca This finding suggests that the octenoate structure is a crucial element in the chemical signaling of this insect. Further research is needed to determine the specific isomeric form and its precise behavioral effects.
In Ceratitis fruit flies, a complex blend of volatile compounds constitutes their male sex pheromones. While methyl (E)-oct-2-enoate has been listed among the compounds identified in these flies, its specific role in chemoreception and behavior is part of a broader, more complex chemical conversation. senasica.gob.mxpensoft.net Studies on the Mediterranean fruit fly (Ceratitis capitata) have identified numerous antennally active compounds, including ethyl (E)-3-octenoate, which elicits responses from female antennae. iaea.orgresearchgate.net The diversity of these ester compounds underscores their importance in species recognition and mating.
| Insect Species | Related Compound Identified | Putative Function |
| Bagrada hilaris (Painted Bug) | (E)-2-octenyl acetate | Sex and aggregation pheromone nih.govmdpi.comresearchgate.net |
| Leucophaea maderae (Madeira Cockroach) | 2-Octenoic acid | Potential male-produced pheromone hmdb.ca |
| Ceratitis fruit flies | Methyl (E)-oct-2-enoate, Ethyl (E)-3-octenoate | Component of male sex pheromone blend senasica.gob.mxpensoft.netiaea.orgresearchgate.net |
Role as Semiochemicals in Animal Behavior
The influence of this compound and its analogs extends beyond the specific examples above, acting as semiochemicals that mediate a variety of animal behaviors. diva-portal.org Semiochemicals are broadly defined as chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. nih.gov They can act as pheromones, allomones, kairomones, or synomones, depending on whether the interaction is intraspecific or interspecific and who benefits from the communication.
In the broader context of insect chemical ecology, esters of fatty acids, including octenoates, are common components of pheromone blends. researchgate.net These compounds are involved in crucial behaviors such as mate location, aggregation, and host marking. nih.govsenasica.gob.mx For instance, in some mosquito species, certain chemical cues are used by females to locate male swarms for mating. nih.gov The specificity of these chemical signals is often critical for reproductive isolation between closely related species.
Role in Plant Defense Mechanisms and Stress Responses
Plants, though seemingly passive, possess a sophisticated arsenal (B13267) of chemical defenses. This compound and related volatile organic compounds (VOCs) are integral to these defense strategies, acting as signals and direct deterrents to herbivores and pathogens.
Induced Plant Volatiles and Herbivore-Induced Plant Volatiles (HIPVs)
When attacked by herbivores, plants release a specific blend of VOCs known as herbivore-induced plant volatiles (HIPVs). frontiersin.orguva.nlscienceopen.com These emissions can serve multiple purposes, including direct defense, priming of defenses in undamaged parts of the same plant, and signaling to neighboring plants. frontiersin.orgresearchgate.net
Research has identified methyl (E)-non-2-enoate, a compound structurally similar to this compound, as a volatile organic compound emitted by barley roots. researchgate.netuliege.be The release of such compounds can vary depending on the plant's growing conditions. researchgate.netuliege.be These root volatiles are believed to play a role in below-ground interactions, potentially attracting or repelling soil-dwelling organisms, including herbivores like wireworms. researchgate.netuliege.be
Furthermore, HIPVs can act as indirect defenses by attracting the natural enemies of the attacking herbivores, such as predatory mites or parasitic wasps. researchgate.netinrae.fr The composition of the HIPV blend can be highly specific to the herbivore species, providing detailed information to the attracted predators and parasitoids. frontiersin.org
Contribution to Secondary Metabolite-Mediated Defense Responses
This compound is part of a larger class of compounds known as secondary metabolites. Unlike primary metabolites, which are directly involved in growth and development, secondary metabolites mediate the interactions of the plant with its environment, including defense. ndpublisher.inresearchgate.net
Compounds like p-coumaric acid, which shares a prop-2-enoate structure, are precursors in the biosynthesis of lignin (B12514952) and other complex secondary metabolites that provide structural support and defense. cymitquimica.com Flavonoids, another class of secondary metabolites, play crucial roles in defending plants against pathogens and predators. ndpublisher.in The production of these defensive compounds can be induced by herbivory or pathogen attack. For example, studies on tomato and eggplant have shown that infestation by the tomato leaf miner (Tuta absoluta) leads to changes in the plant's profile of secondary metabolites, including the emission of various esters that may act as attractants or repellents. frontiersin.org
In barley, the upregulation of certain metabolites, including derivatives of (methylsulfanyl)prop-2-enoate, has been linked to defense against fungal pathogens like Fusarium. mdpi.com This suggests that enoate structures are a recurring motif in plant chemical defense.
Biochemical Reagent Applications in Life Science Research
Beyond its roles in the natural world, ethyl (E)-oct-2-enoate serves as a biochemical reagent in life science research. medchemexpress.commedchemexpress.com It is utilized as a biological material or organic compound for various research purposes. medchemexpress.commedchemexpress.com Its properties as a fatty acid ester make it a useful tool in studies related to metabolism, cell signaling, and the biochemical pathways involving lipids. nih.gov Similarly, methyl (E)-oct-2-enoate is also employed as a biochemical reagent in scientific investigations. chem960.com
Future Research Directions and Unexplored Avenues
Advancements in Stereoselective Synthesis of (2E)-oct-2-enoate Analogues
The biological function of a molecule is intrinsically linked to its three-dimensional structure. While the synthesis of this compound is well-established, a significant area of future research lies in the development of highly selective methods for producing its analogues. The goal is to create a diverse library of related compounds, varying in chain length, saturation, and functional groups, while precisely controlling the stereochemistry, particularly at the carbon-carbon double bond.
Future synthetic strategies will likely focus on novel catalytic systems that offer high efficiency and stereoselectivity. rsc.orgnih.govnih.gov Methods such as the Horner-Wadsworth-Emmons reaction are being refined for greater E-selectivity, which dictates the trans configuration of the double bond. rsc.orgresearchgate.net Research into environmentally friendly approaches, such as using biodegradable deep eutectic solvents, is also a promising direction. rsc.orgresearchgate.net Furthermore, techniques like the Julia-Kocienski olefination and aldol (B89426) condensations are being explored to create complex, multi-substituted α,β-unsaturated esters with high precision. nih.govjst.go.jplookchem.comacs.org The development of these advanced synthetic methodologies will be crucial for producing a wide array of novel analogues for biological screening and other applications.
Table 1: Selected Modern Stereoselective Synthetic Methods for α,β-Unsaturated Esters
| Synthetic Method | Key Features | Potential for Analogue Synthesis |
| Horner-Wadsworth-Emmons (HWE) Reaction | Often provides high E-selectivity; can be performed in green solvents like deep eutectic solvents. rsc.orgresearchgate.net | High potential for creating various (2E)-enoate analogues by changing the aldehyde and phosphonate (B1237965) starting materials. |
| Julia-Kocienski Olefination | A reliable method for forming double bonds with control over stereochemistry. lookchem.com | Useful for synthesizing complex analogues, including those with sensitive functional groups. |
| Aldol Condensation followed by Elimination | A classic carbon-carbon bond-forming reaction that can be controlled to produce α,β-unsaturated systems. nih.govjst.go.jp | Applicable for creating β,β-disubstituted analogues, adding further complexity to the molecular structure. nih.govjst.go.jp |
| Palladium-Catalyzed Cross-Coupling | Versatile reactions (e.g., Negishi, Suzuki) that allow for the introduction of a wide range of substituents with stereoretention. nih.govrsc.orgmdpi.com | Excellent for creating a diverse library of analogues by coupling different fragments. nih.govrsc.org |
Elucidation of Novel Biological Pathways and Receptors Involving this compound
While this compound is recognized as a naturally occurring volatile compound, its specific biological functions and the molecular machinery it interacts with remain largely uncharted. A critical future research direction is the identification of the biological pathways and receptors that are modulated by this medium-chain fatty acid derivative.
Research indicates that G protein-coupled receptors (GPCRs) are strong candidates for sensing medium-chain fatty acids (MCFAs) and their derivatives. nih.govjci.org For instance, receptors like GPR84 and GPR120 have been identified as sensors for various MCFAs, playing roles in inflammation and metabolic regulation. nih.govjci.orgresearchgate.net Future studies could investigate whether this compound or its metabolites directly interact with these or other, yet undiscovered, receptors. Techniques such as transcriptomics, proteomics, and affinity-based protein isolation could reveal the cellular targets of this compound. Moreover, developing whole-cell biosensors, for example by engineering yeast to express specific GPCRs, could provide a high-throughput method for screening interactions and discovering new signaling pathways. acs.orgnih.gov
Development of Advanced Analytical Platforms for Trace Detection in Complex Matrices
Detecting and quantifying this compound is often challenging due to its presence at trace levels within complex mixtures like food, biological fluids, or environmental samples. researchgate.netresearchgate.net Therefore, a key research avenue is the creation of more sensitive, selective, and rapid analytical platforms.
Significant progress is anticipated through the enhancement of sample preparation and analysis techniques. Solid-phase microextraction (SPME) is a powerful tool for concentrating volatile compounds, and future work will likely involve developing novel fiber coatings with higher affinity for esters like this compound. nih.govcore.ac.ukmdpi.commdpi.com For analysis, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers vastly superior resolution and peak capacity compared to conventional GC-MS, making it ideal for separating target analytes from a complex background matrix. researchgate.netresearchgate.netuliege.beuliege.beplos.org This technology has proven effective in analyzing complex volatile profiles and will be instrumental in future studies requiring precise quantification of this compound. researchgate.netresearchgate.netplos.org The development of specialized biosensors, perhaps based on enzymes or GPCRs, could also offer novel, real-time detection capabilities. acs.orgnih.gov
Table 2: Comparison of Analytical Techniques for Volatile Ester Detection
| Technique | Principle | Advantages for this compound Detection | Future Research Focus |
| HS-SPME-GC-MS | Headspace solid-phase microextraction (HS-SPME) concentrates volatiles, which are then separated by gas chromatography (GC) and identified by mass spectrometry (MS). nih.govnih.gov | Well-established, good for quantification in various matrices like wine. nih.govnih.gov | Development of new fiber coatings with enhanced selectivity and efficiency for C8 esters. mdpi.commdpi.com |
| GCxGC-TOFMS | Two GC columns with different selectivities are coupled, providing enhanced separation, followed by high-speed mass analysis. researchgate.netplos.org | Superior peak capacity and resolution, ideal for highly complex samples (e.g., biological or environmental). researchgate.netuliege.be | Miniaturization of instruments and simplification of data processing for broader application. researchgate.net |
| GPCR-Based Biosensors | Engineered cells (e.g., yeast) expressing a specific receptor that binds the target molecule, triggering a measurable signal. acs.orgnih.gov | High specificity, potential for real-time and high-throughput screening. | Expanding the library of receptors to detect a wider range of fatty acid derivatives and improving sensor reliability. acs.orgnih.gov |
Exploration of this compound as a Synthetic Precursor for Agrochemicals and Specialty Chemicals Research
The chemical structure of this compound, featuring both an ester group and a reactive α,β-unsaturated double bond, makes it a valuable building block in synthetic chemistry. aocs.org A significant opportunity for future research is to explore its use as a starting material for creating novel agrochemicals and specialty chemicals. thegoodscentscompany.com
In agrochemical research, the this compound scaffold could be modified to produce new herbicides, fungicides, or insecticides. 'Ene'-reductases, enzymes that can selectively reduce the double bond, are already being used to create chiral intermediates for the pharmaceutical and agrochemical industries, highlighting a potential pathway for derivatization. microbiologyresearch.org In the specialty chemicals sector, this compound and its parent alcohol, octanol, are already used in the flavor and fragrance industry. thegoodscentscompany.comatamanchemicals.com Further chemical transformations, such as additions across the double bond or modifications of the ester group, could lead to a new generation of polymers, plasticizers, or other high-value materials. aocs.org This research would involve the systematic derivatization of the molecule and subsequent screening for desired properties, potentially leading to more sustainable and effective commercial products. researchgate.net
Q & A
Q. Q1. What are the optimal synthetic routes for (2E)-oct-2-enoate, and how can reaction conditions be systematically optimized?
Answer: The synthesis of this compound derivatives often involves catalytic processes such as rhodium-catalyzed β-dehydroborylation. For example, ethyl (2E,4E)-4-(((triisopropylsilyl)oxy)methylene)oct-2-enoate was synthesized using [RhCl(cod)]₂ (3 mol%) with K₃PO₄ as a base in dioxane at 60°C for 5 hours, achieving a 92% yield . To optimize conditions:
- Parameter screening : Test temperature, solvent polarity, and catalyst loading using a factorial design.
- Analytical validation : Monitor reaction progress via TLC (Rf = 0.52 in petroleum ether/EtOAc = 20/1) and confirm purity by column chromatography.
- Yield quantification : Use gravimetric analysis or GC-MS for volatile intermediates.
Q. Q2. How can researchers characterize the stereochemical purity of this compound derivatives?
Answer: Stereochemical analysis requires a combination of techniques:
- NMR spectroscopy : Compare coupling constants (J values) of olefinic protons; trans (E) isomers typically exhibit J ≈ 12–16 Hz.
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns).
- X-ray crystallography : Confirm absolute configuration (if crystalline derivatives are obtainable). For non-crystalline samples, electronic circular dichroism (ECD) can infer stereochemistry .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the regioselectivity of this compound formation in transition-metal-catalyzed reactions?
Answer: Regioselectivity in rhodium-catalyzed reactions is influenced by:
- Electronic effects : Electron-deficient alkenes (e.g., acrylates) favor β-borylation due to enhanced electrophilicity.
- Steric control : Bulky ligands (e.g., triisopropylsilyl groups) direct metal insertion to less hindered positions.
- Computational modeling : Density Functional Theory (DFT) studies can map transition states to predict regioselectivity .
Methodological approach : Combine kinetic isotope effects (KIEs) with in-situ IR spectroscopy to track intermediate formation.
Q. Q4. How can conflicting data on the stability of this compound under varying pH conditions be resolved?
Answer: Contradictory stability profiles often arise from:
- Experimental variables : Differences in solvent systems (aqueous vs. organic) or temperature.
- Analytical thresholds : Detection limits of HPLC vs. NMR for degradation products.
Resolution strategy :
Controlled replication : Repeat experiments under standardized conditions (pH 2–12, 25–60°C).
Degradation kinetics : Use UV-Vis spectroscopy to track absorbance changes at λmax ≈ 210 nm (conjugated double bond).
Statistical analysis : Apply ANOVA to identify significant factors (e.g., pH vs. temperature) .
Q. Q5. What computational methods are suitable for predicting the reactivity of this compound in enzyme-binding studies?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding affinities with target enzymes (e.g., lipases or esterases).
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability.
- QSAR models : Corrate substituent effects (e.g., electron-withdrawing groups) with inhibitory activity.
Validation : Cross-check predictions with experimental IC₅₀ values from enzyme assays .
Q. Q6. How can researchers ensure reproducibility in studies involving this compound synthesis and analysis?
Answer:
- Detailed protocols : Document catalyst activation steps, solvent purification methods, and inert atmosphere procedures.
- Data transparency : Share raw NMR spectra, chromatograms, and crystallographic data via repositories like Zenodo or IEDA .
- Code availability : Provide scripts for computational workflows (e.g., Gaussian input files for DFT) .
Q. Q7. What strategies address gaps in understanding the environmental fate of this compound derivatives?
Answer:
- Metabolite profiling : Use LC-HRMS to identify degradation products in soil/water matrices.
- Ecotoxicology assays : Test acute toxicity on Daphnia magna (OECD Guideline 202).
- Field studies : Deploy passive samplers in aquatic systems to measure bioaccumulation factors .
Methodological Frameworks
Q. Table 1. Key Analytical Techniques for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
